molecular formula C18H23N5O2S B2368412 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide CAS No. 1209694-24-5

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide

Cat. No.: B2368412
CAS No.: 1209694-24-5
M. Wt: 373.48
InChI Key: KAGJWHGTBZHDMD-UHFFFAOYSA-N
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Description

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide is a synthetic organic compound known for its diverse applications across multiple scientific disciplines. This compound features a pyrimidine core substituted with methyl, methylsulfanyl, and propanamide functional groups, contributing to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide typically involves several key steps:

  • Formation of the pyrimidine core: : Begin with the condensation of appropriate diketones with urea or thiourea under acidic or basic conditions.

  • Introduction of substituents: : Methyl groups are introduced via alkylation reactions. The methylsulfanyl group can be added using thiolation agents such as methanethiol.

  • Attachment of the propanamide side chain: : This is achieved through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

For large-scale production, methods like continuous flow synthesis and microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are pivotal to obtain high-purity final products.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: : Typically involves the conversion of the methylsulfanyl group to sulfoxides or sulfones.

  • Reduction: : Possible reduction of the pyridine or pyrimidine rings under specific conditions.

  • Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride

  • Substituents: : Halides for nucleophilic substitution, sulfur chlorides for thiolation

Major Products

  • Oxidation products: : Sulfoxides, sulfones

  • Reduction products: : Partially hydrogenated rings

  • Substitution products: : Diverse derivatives based on the substituents introduced

Scientific Research Applications

This compound's unique structure lends itself to various applications in:

  • Chemistry: : As a building block in the synthesis of more complex molecules.

  • Biology: : Potential inhibitor or ligand in biochemical pathways, studying enzyme-substrate interactions.

  • Medicine: : Investigated for its therapeutic potential in treating diseases, acting as a pharmaceutical intermediate.

  • Industry: : Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism by which 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide exerts its effects depends largely on its interaction with molecular targets, often through:

  • Binding to enzymes or receptors: : Affecting their activity or signaling pathways.

  • Inhibition of biological pathways: : Such as specific enzymes in disease-related processes.

  • Modulation of molecular interactions: : Influencing protein-protein or protein-DNA interactions.

Comparison with Similar Compounds

When compared to other pyrimidine-based compounds, 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide stands out due to its methylsulfanyl group and specific amide linkage, which contribute to its distinct reactivity and binding properties.

Similar Compounds

  • 4,6-dimethyl-2-(methylsulfanyl)pyrimidine

  • N-(2-carbamoylethyl)amide derivatives

  • Pyrimidine derivatives with varying alkyl or aryl groups

So, that's the scoop! Fascinating stuff, right? What's next on our chemistry adventure?

Properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[3-oxo-3-(pyridin-2-ylamino)propyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-12-14(13(2)22-18(21-12)26-3)7-8-16(24)20-11-9-17(25)23-15-6-4-5-10-19-15/h4-6,10H,7-9,11H2,1-3H3,(H,20,24)(H,19,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGJWHGTBZHDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCCC(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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